molecular formula C14H8N2O8 B14429229 Pyrroloquinoline quinol CAS No. 79127-57-4

Pyrroloquinoline quinol

Cat. No.: B14429229
CAS No.: 79127-57-4
M. Wt: 332.22 g/mol
InChI Key: QKZCLDGSTDNTDJ-UHFFFAOYSA-N
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Description

Pyrroloquinoline quinol, also known as pyrroloquinoline quinone, is a redox cofactor and antioxidant. It is a tricyclic o-quinone compound that plays a significant role in various biological processes. This compound is found naturally in soil, certain foods, and human tissues. It is known for its potent antioxidant properties and its involvement in cellular processes, including mitochondrial function and protection against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrroloquinoline quinol can be synthesized through various chemical and microbial methods. One common synthetic route involves the reduction of pyrroloquinoline quinone using thiols such as thiophenol, mercaptoethanol, cysteine, and 1,4-butanedithiol in acetate buffer under anaerobic conditions . Another method involves microbial synthesis, where specific bacteria are used to produce pyrroloquinoline quinone, which is then reduced to this compound .

Industrial Production Methods

Industrial production of this compound primarily relies on microbial fermentation processes. High-yielding bacterial strains are selected and optimized for efficient production. The fermentation process involves cultivating these bacteria in controlled conditions, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Pyrroloquinoline quinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrroloquinoline quinone (from oxidation) and various substituted derivatives of this compound (from substitution reactions) .

Mechanism of Action

Pyrroloquinoline quinol acts as a cofactor for various bacterial enzymes, including glucose and alcohol dehydrogenases. It facilitates redox reactions by cycling between its oxidized (pyrroloquinoline quinone) and reduced (this compound) forms. This redox cycling is crucial for its antioxidant properties and its role in protecting cells from oxidative damage . This compound also enhances mitochondrial function by promoting the biogenesis of new mitochondria and protecting existing ones from oxidative stress .

Comparison with Similar Compounds

Pyrroloquinoline quinol is unique compared to other similar compounds due to its potent antioxidant properties and its role as a redox cofactor. Similar compounds include:

Properties

CAS No.

79127-57-4

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid

InChI

InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

QKZCLDGSTDNTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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